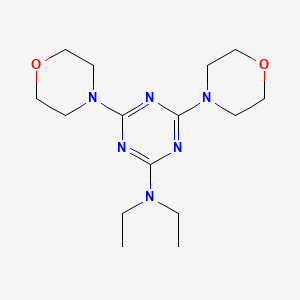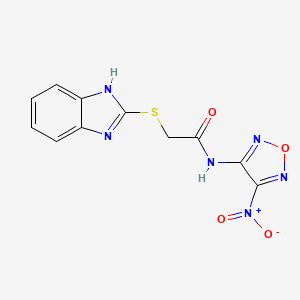
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzimidazole ring, a nitro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of Benzimidazole Ring: Starting from o-phenylenediamine and reacting it with carbon disulfide under basic conditions to form benzimidazole-2-thiol.
Formation of Oxadiazole Ring: Reacting a suitable precursor with nitrous acid to form the 1,2,5-oxadiazole ring.
Coupling Reaction: Coupling the benzimidazole-2-thiol with the oxadiazole derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, particularly at the benzimidazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole or oxadiazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry
Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might inhibit specific enzymes or interact with DNA to exert its effects. The molecular targets could include bacterial enzymes, fungal cell walls, or cancer cell DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)acetamide
- N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Uniqueness
The combination of the benzimidazole, nitro, and oxadiazole groups in a single molecule may provide unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C11H8N6O4S |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H8N6O4S/c18-8(14-9-10(17(19)20)16-21-15-9)5-22-11-12-6-3-1-2-4-7(6)13-11/h1-4H,5H2,(H,12,13)(H,14,15,18) |
InChI Key |
ONUKNCQCUMUBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NON=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


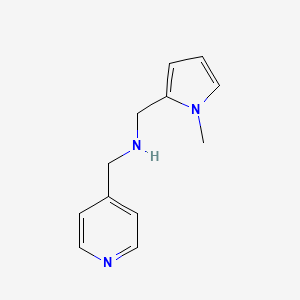
![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)
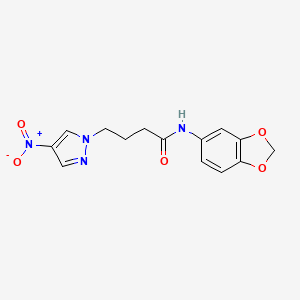
![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)

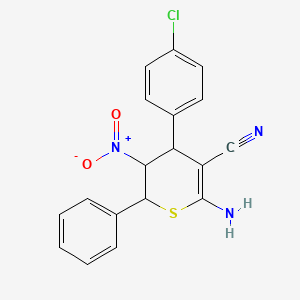
![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-](/img/structure/B14946448.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14946453.png)
![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
